N-[2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-5-(trifluoromethyl)phenyl](trifluoro)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-5-(trifluoromethyl)phenyl](trifluoro)methanesulfonamide is a useful research compound. Its molecular formula is C18H14ClF9N4O2S and its molecular weight is 556.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Catalysis and Synthesis : Trifluoromethanesulfonic (triflic) acid, closely related to the queried compound, has been used as a catalyst for inducing cyclisations of homoallylic sulfonamides to form pyrrolidines and other polycyclic systems. This process is crucial in the synthesis of complex organic compounds (Haskins & Knight, 2002).
Chemical Synthesis and Modification : The sulfomethylation of piperazine, a process involving the introduction of methanesulfonate groups into polyazamacrocycles, has been studied. This reaction is significant for the formation of macrocyclic chelates, which are important in various applications including drug delivery and diagnostic imaging (van Westrenen & Sherry, 1992).
Radiopharmaceutical Synthesis : In nuclear medicine, compounds similar to the one have been synthesized for use as ligands in clinical studies, such as [(18)F]FCWAY. These compounds are significant for imaging serotonin receptors, contributing to the understanding of various neurological conditions (Vuong et al., 2007).
Reactivity and Formation Studies : Research into the reactivity of similar compounds has led to the discovery of unexpected products, such as the formation of 2,6-diphenyl-1,4-bis(trifluoromethylsulfonyl)piperazine, in reactions involving styrene and trifluoromethylsulfonylnitrene. These findings provide insights into reaction mechanisms and pathways in organic synthesis (Moskalik & Shainyan, 2011).
These studies illustrate the diverse applications of N-2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-5-(trifluoromethyl)phenylmethanesulfonamide and related compounds in scientific research, particularly in the fields of chemistry and pharmaceuticals.
Mechanism of Action
Target of Action
The primary targets of this compound are yet to be identified. The compound belongs to the class of trifluoromethylpyridines, which are known for their wide range of biological activities . These activities are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Mode of Action
The exact mode of action of this compound is currently unknown. It is believed that the compound interacts with its targets in a way that is influenced by the unique properties of the trifluoromethyl group and the pyridine ring
Biochemical Pathways
Trifluoromethylpyridines are known to have a broad range of applications in the agrochemical and pharmaceutical industries , suggesting that they may interact with a variety of biochemical pathways
Pharmacokinetics
The trifluoromethyl group is known to influence the pharmacokinetic properties of compounds, often enhancing their metabolic stability and lipophilicity . This could potentially impact the bioavailability of the compound.
Result of Action
Given the wide range of applications of trifluoromethylpyridines , it is likely that this compound has multiple effects at the molecular and cellular level
Safety and Hazards
Properties
IUPAC Name |
N-[2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-5-(trifluoromethyl)phenyl]-1,1,1-trifluoromethanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClF9N4O2S/c19-12-7-11(17(23,24)25)9-29-15(12)32-5-3-31(4-6-32)14-2-1-10(16(20,21)22)8-13(14)30-35(33,34)18(26,27)28/h1-2,7-9,30H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWBUHPOPVPNAIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)C(F)(F)F)NS(=O)(=O)C(F)(F)F)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClF9N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
556.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.